1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine
Overview
Description
1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various drugs and biologically active agents . This compound is characterized by its five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole moieties have been known to exhibit a broad range of biological activities .
Mode of Action
Compounds with similar structures have been reported to interact with various biological targets, leading to changes at the molecular level .
Biochemical Pathways
Thiazole-containing compounds have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the surrounding environment .
Biochemical Analysis
Biochemical Properties
Thiazole-containing compounds have been reported to exhibit a broad spectrum of biological activities . They interact with various enzymes, proteins, and other biomolecules, but the specific interactions of 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine are yet to be identified.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
- 1-(2-Thiazolyl)ethanone
- 4-Phenyl-1,3-thiazol-2-amine
- 2-Acetylthiazole
Uniqueness: 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine stands out due to its specific substitution pattern on the thiazole ring, which imparts unique biological activities and chemical reactivity. Compared to other thiazole derivatives, this compound exhibits a distinct profile in terms of its antimicrobial and therapeutic potential .
Properties
IUPAC Name |
1-(2-methyl-1,3-thiazol-5-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBMUDZSWMAOGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017386-12-7 | |
Record name | 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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